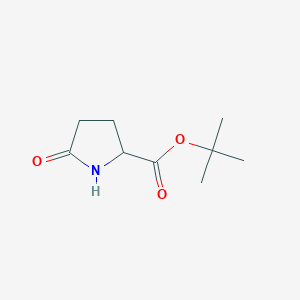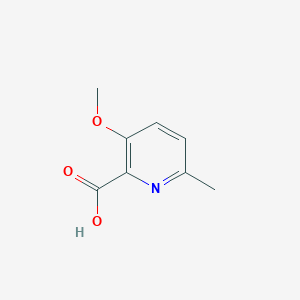
4-(4-Aminobutyl)phenol
Übersicht
Beschreibung
4-(4-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It is a colorless to light yellow crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(4-Aminobutyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable amine. For example, 4-bromophenol can be reacted with 1,4-diaminobutane under basic conditions to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(4-nitrobutyl)phenol. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Aminobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group in 4-(4-nitrobutyl)phenol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Oxidation: Quinones
Reduction: this compound
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
4-(4-Aminobutyl)phenol has been extensively studied for its biological activity and potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in developing drugs for neurological disorders and cancer treatment.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Aminobutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
4-(4-Aminobutyl)phenol can be compared with other similar compounds, such as:
4-(3-Aminobutyl)phenol: Differing by the position of the amino group on the butyl chain.
4-(4-Aminobutyl)aniline: Differing by the presence of an additional amino group on the aromatic ring.
4-(4-Hydroxybutyl)phenol: Differing by the presence of a hydroxyl group instead of an amino group on the butyl chain.
Uniqueness: The unique combination of the phenolic and aminobutyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
4-(4-aminobutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTJVDOGLJMYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440986 | |
| Record name | 4-(4-aminobutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22205-09-0 | |
| Record name | 4-(4-aminobutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
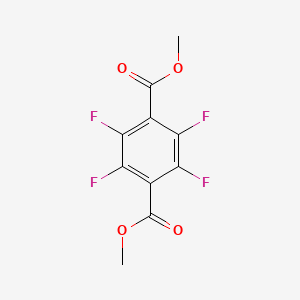
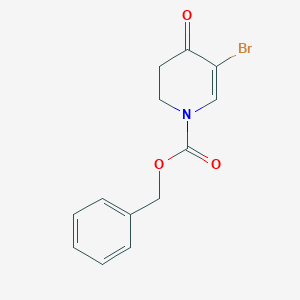
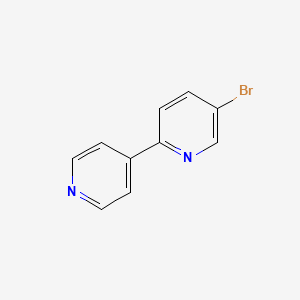
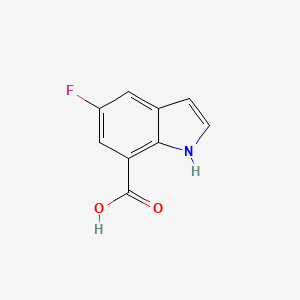
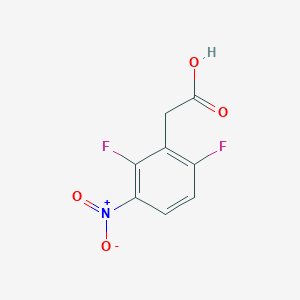
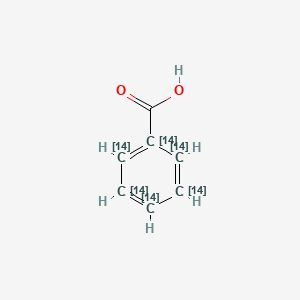



![(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE](/img/structure/B1600857.png)
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
